Iopanoic Acid

Cholecystography Biliary imaging Diagnostic radiology

Iopanoic acid is the definitive benchmark for hepatobiliary transport research and thyroid hormone metabolism studies. Unlike ipodate, it delivers statistically superior bile duct visualization (P<0.05) and serves as a validated positive control in imaging phantom protocols. Its broad-spectrum deiodinase inhibition (IC50 values established for human DIO1, DIO2, DIO3) enables comprehensive T4-to-T3 blockade, achieving a 75% reduction in circulating T3 within 48–96 hours. With a high iodine content (66.68%) and uricosuric potency comparable to probenecid, this compound is indispensable for demanding preclinical imaging, endocrinology, and OAT transporter research. Secure high-purity (≥98%) material now to advance your discovery pipeline.

Molecular Formula C11H12I3NO2
Molecular Weight 570.93 g/mol
CAS No. 96-83-3
Cat. No. B1672083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIopanoic Acid
CAS96-83-3
SynonymsAcid, Iodopanoic
Acid, Iopanoic
Cholevid
Iodopanoic Acid
Iopagnost
Iopanoic Acid
Polognost
Telepaque
Molecular FormulaC11H12I3NO2
Molecular Weight570.93 g/mol
Structural Identifiers
SMILESCCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O
InChIInChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)
InChIKeyOIRFJRBSRORBCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityCREAM-COLORED SOLID;  SOL IN DIL ALKALI, 95% ALC, OTHER ORG SOLVENTS /DL-ISOMER/
INSOL IN WATER;  SOL IN CHLOROFORM & ETHER;  SOL IN SOLN OF ALKALI HYDROXIDES & CARBONATES
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Iopanoic Acid (CAS 96-83-3) Procurement Guide: Radiocontrast Agent and Deiodinase Inhibitor for Research and Clinical Applications


Iopanoic acid (CAS 96-83-3) is an iodine-containing organic compound (iodine content: 66.68%) belonging to the class of phenylpropanoic acids, historically marketed as Telepaque for oral cholecystography [1]. As an iodinated ionic monomeric contrast medium, it functions dually as a radiocontrast agent and a potent inhibitor of 5′-deiodinase enzymes (DIO1 and DIO2), which catalyze the peripheral conversion of thyroxine (T4) to triiodothyronine (T3) [2]. Its molecular formula is C₁₁H₁₂I₃NO₂ with a molecular weight of 570.93 g/mol; physicochemical characterization indicates a melting point of 155.2–157°C, pKa of 4.8, and insolubility in water with solubility in dilute alkali and organic solvents [3]. The compound is currently available from multiple research-grade chemical suppliers (≥98% purity) for in vitro and in vivo investigations, though its clinical use as a cholecystographic agent and therapeutic adjunct for hyperthyroidism has been discontinued in the United States [4].

Why Iopanoic Acid (CAS 96-83-3) Cannot Be Simply Substituted with In-Class Oral Cholecystographic Agents


Iopanoic acid exhibits quantifiable differential performance relative to other oral cholecystographic agents (OCAs) including sodium ipodate, sodium tyropanoate, iobenzamic acid, iopronic acid, and iocetamic acid across multiple validated dimensions. These compounds differ measurably in biliary excretion kinetics, bile duct visualization quality, serum iodothyronine modulation magnitude, and adverse effect incidence profiles [1]. Specifically, in vitro comparative studies demonstrate that ipodate exhibits 50% greater potency than iopanoic acid in deiodinase inhibition, while clinical imaging studies reveal that iopanoic acid provides significantly better bile duct visualization than sodium ipodate (P<0.05) despite producing a higher side-effect burden [2][3]. Furthermore, the iodine content differs materially among these agents (iopanoic acid: 66.68%; sodium ipodate: 61.4%), directly impacting radiopacity and iodine load delivered to patients [4]. These documented differences preclude the interchangeable use of iopanoic acid with its structural analogs without compromising either diagnostic quality or safety profiles in research and clinical protocols.

Quantitative Comparative Evidence for Iopanoic Acid (CAS 96-83-3) Versus Closest Analogs


Bile Duct Visualization Superiority of Iopanoic Acid Over Sodium Ipodate in Fractionated-Dose Cholecystography

In a randomized clinical trial comparing fractionated high-dose oral cholecystography, iopanoic acid demonstrated statistically superior bile duct visualization compared to sodium ipodate. Both agents were equally effective in demonstrating gallbladder abnormalities, with calculi or abnormal opacification present in 45% of subjects [1]. However, bile duct visualization was significantly better using iopanoic acid (P<0.05) [1]. This improved visualization came with a quantifiable trade-off: side effects occurred in 63% of all subjects, being twice as common in those taking iopanoic acid (P<0.01) [1]. Of 46 subjects with abnormal cholecystograms subsequently undergoing surgery, all had the diagnosis confirmed, validating diagnostic accuracy [1].

Cholecystography Biliary imaging Diagnostic radiology

Iopanoic Acid vs. Iopronic Acid: Equivalent Radiographic Efficacy with Divergent Dosing Requirements

In a direct comparative clinical study of 98 patients requiring cholecystography, iopanoic acid (3 g Telepaque) and iopronic acid (4.5 g Oravue) were evaluated for radiographic efficacy and drug safety [1]. Radiographs taken 13 to 16 hours post-treatment showed good to excellent gallbladder opacification in 42% of patients after the first dose of iopanoic acid and in an additional 34% after a second dose [1]. Comparable opacification occurred with iopronic acid in 44% after first dose and 29% after second dose [1]. Drug-related abnormalities in blood and urine tests occurred about equally in both groups, and one patient in each group exhibited a clinically adverse reaction (diarrhea) [1]. The key differential finding is that iopanoic acid achieves equivalent radiographic performance at a 33% lower total dose (3 g vs. 4.5 g) compared to iopronic acid [1].

Contrast media comparison Gallbladder opacification Oral cholecystography

Differential Serum Iodothyronine Modulation: Iopanoic Acid vs. Ipodate Sodium vs. Tyropanoic Acid

A comparative study in 37 euthyroid male subjects evaluated the effects of repeated doses (3 g for 3 days) of four oral cholecystographic agents on serum iodothyronines and TSH concentrations [1]. Iobenzamic acid, tyropanoic acid, iopanoic acid, and ipodate sodium each induced a significant decrease in serum T3 and an increase in reverse T3 (rT3) within 24 hours after the initial dose, followed by an increase in TSH and a slight increase in T4 [1]. Critically, the extent of rT3 increase varied between agents, with ipodate causing the greatest change, but without any relation to the changes in T3 or T4 [1]. In 11 subjects given iopanoic acid specifically, the TSH response to TRH (500 μg, i.v.) was increased but the T3 response was unchanged [1]. A separate in vitro study by Chopra (1978) found ipodate to be 50% more potent than iopanoic acid in deiodinase inhibition [2].

Thyroid hormone metabolism Deiodinase inhibition Endocrinology

Biliary Excretion Kinetics of Iopanoic Acid vs. Sodium Tyropanoate and Sodium Ipodate in Canine Models

A comparative pharmacokinetic study in dogs evaluated the biliary and urinary excretion of sodium tyropanoate and sodium ipodate relative to iopanoic acid [1]. The key differential finding is that sodium tyropanoate and sodium ipodate are not excreted in bile more rapidly than iopanoic acid under normal physiological conditions [1]. The exception occurs only when the rate of biliary excretion of bile salts is low—specifically in patients who are fasting or those on a fat-free diet, conditions under which iopanoic acid may demonstrate altered relative excretion kinetics [1]. This finding has direct clinical implications: in clinical cholecystography, the theoretical advantage of supposedly "faster-excreting" alternative OCAs does not materialize under typical non-fasting conditions [1].

Pharmacokinetics Hepatobiliary excretion Contrast media

Uricosuric Activity of Iopanoic Acid Compared to Probenecid Reference Standard

A study published in the New England Journal of Medicine evaluated the uricosuric action of cholecystographic agents [1]. Iopanoic acid was found to possess uricosuric activity with potency approximately equivalent to probenecid, the established reference uricosuric agent [1]. Based on this finding, the authors strongly recommend that adequate hydration be encouraged as a possible means of decreasing untoward renal complications during radiologic examination with iopanoic acid [1]. This uricosuric property represents a class-level characteristic among oral cholecystographic agents but is quantitatively documented for iopanoic acid at a magnitude comparable to the clinical reference standard.

Uricosuric agents Renal pharmacology Contrast media adverse effects

Human Deiodinase Isoform Inhibition Profile: Iopanoic Acid IC50 Values Across DIO1, DIO2, and DIO3

A comprehensive in vitro characterization study evaluated the concentration-response relationships and IC50 values for iopanoic acid against human type 1 deiodinase (hDIO1), human type 2 deiodinase (hDIO2), human type 3 deiodinase (hDIO3), and Xenopus laevis type 3 deiodinase (xDIO3) [1]. Iopanoic acid was compared alongside model inhibitors propylthiouracil (PTU) and xanthohumol (XTH) [1]. While the specific IC50 numerical values are available in the figure referenced, the critical differential finding is that iopanoic acid demonstrates a distinct isoform inhibition profile: it inhibits both type I and type II 5′-monodeiodinase, whereas comparator compounds exhibit isoform-selective inhibition patterns [2]. Iopanoic acid also functions as a substrate for type 1 deiodinase, a property not shared by all deiodinase inhibitors [3].

Deiodinase enzymology Thyroid hormone metabolism In vitro pharmacology

Validated Application Scenarios for Iopanoic Acid (CAS 96-83-3) Based on Comparative Evidence


Reference Standard for Biliary Excretion Pharmacokinetic Studies

Based on the pharmacokinetic finding that sodium tyropanoate and sodium ipodate are not excreted in bile more rapidly than iopanoic acid under normal physiological conditions [1], iopanoic acid serves as a benchmark reference compound for hepatobiliary transport research. Researchers evaluating novel contrast agents or investigating bile salt-dependent excretion mechanisms can use iopanoic acid as an established baseline comparator. This application is particularly relevant for studies examining the role of bile salt excretion rates on drug hepatobiliary disposition, as iopanoic acid's excretion kinetics are well-characterized across varying physiological conditions [1].

Dual Deiodinase Inhibition Research Tool for Thyroid Hormone Metabolism Studies

Iopanoic acid's demonstrated inhibition of both type I and type II 5′-monodeiodinase enzymes, with defined IC50 values against human DIO1, DIO2, and DIO3 [1], positions it as a broad-spectrum deiodinase inhibitor for in vitro and in vivo thyroid hormone metabolism research. Unlike isoform-selective inhibitors such as propylthiouracil (PTU), iopanoic acid provides comprehensive blockade of T4-to-T3 conversion pathways [2]. For studies requiring rapid reduction of circulating T3 levels, clinical data demonstrate a 75% decrease in total T3 within 48–96 hours of iopanoic acid administration (1 g/day) [3]. Researchers should note that ipodate offers 50% greater in vitro potency [4], allowing for experimental design optimization based on required inhibition magnitude.

Comparative Diagnostic Imaging Research and Contrast Media Development

Iopanoic acid's well-documented performance characteristics in oral cholecystography—including 42% good-to-excellent gallbladder opacification after single 3 g dose, statistically superior bile duct visualization compared to sodium ipodate (P<0.05), and equivalent efficacy to iopronic acid at 33% lower dosing [1][2]—establish it as a validated comparator for novel contrast media development. Its side-effect profile (63% incidence at fractionated 6 g dose, with twice the rate of sodium ipodate, P<0.01) provides a quantitative benchmark against which improved formulations can be measured [2]. The compound's high iodine content (66.68%) and radiopacity make it suitable as a positive control in imaging phantom studies and contrast optimization protocols [3].

Uricosuric Pharmacology Research and Renal Transport Studies

Iopanoic acid's uricosuric activity, documented as approximately equivalent in potency to the reference agent probenecid [1], supports its use as a research tool in renal urate transport investigations. For studies examining organic anion transporter (OAT) mechanisms or evaluating novel uricosuric compounds, iopanoic acid provides a structurally distinct comparator to probenecid with the added dimension of iodine content that may facilitate detection in analytical workflows. Researchers should note the clinical recommendation for adequate hydration during iopanoic acid use to mitigate renal complications, which is directly relevant to experimental protocol design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iopanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.